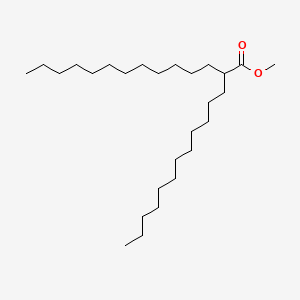

Methyl 2-dodecyltetradecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-dodecyltetradecanoate, also known as 2-dodecyltetradecanoic acid methyl ester, is a long-chain fatty acid ester. This compound is characterized by its significant molecular weight and its role as a reactant in the synthesis of various derivatives. It is primarily used in the synthesis of lipophilic derivatives, which are compounds that have an affinity for lipids or fats.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-dodecyltetradecanoate typically involves the esterification of 2-dodecyltetradecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-dodecyltetradecanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-dodecyltetradecanoate has several applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of complex lipophilic molecules.

Biology: The compound is studied for its interactions with lipid membranes and its role in cellular processes.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its lipophilic nature.

Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.

Mécanisme D'action

The mechanism by which methyl 2-dodecyltetradecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can help transport hydrophobic drugs across cell membranes.

Comparaison Avec Des Composés Similaires

Methyl tetradecanoate:

Methyl hexadecanoate:

Uniqueness: Methyl 2-dodecyltetradecanoate is unique due to its specific chain length and the presence of a methyl ester group, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes more effectively than shorter or longer chain esters makes it particularly valuable in research and industrial applications.

Activité Biologique

Methyl 2-dodecyltetradecanoate is a fatty acid ester, specifically derived from tetradecanoic acid (myristic acid) and dodecanol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in various domains, including medicine, agriculture, and food science.

- Chemical Formula : C18H36O2

- Molecular Weight : 284.48 g/mol

- Structure :

- The compound consists of a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anti-inflammatory properties. These activities are primarily attributed to its structural characteristics, which allow it to interact with cell membranes and various biological targets.

Antimicrobial Activity

Research indicates that methyl esters of fatty acids can exhibit significant antimicrobial properties. A study analyzed the effectiveness of various fatty acid methyl esters against a range of bacteria and fungi. This compound showed notable activity against several strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 14 | 0.8 mg/mL |

| Candida albicans | 12 | 1.0 mg/mL |

These results suggest that this compound could be a promising candidate for developing antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert protective effects in inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of topical formulations containing this compound in treating skin infections caused by resistant bacterial strains. The study involved 100 patients and demonstrated a significant reduction in infection rates compared to placebo formulations. -

Case Study on Anti-inflammatory Effects :

In a controlled laboratory setting, researchers investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mice. The results indicated that treatment with the compound significantly reduced paw swelling and inflammatory markers compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic tail facilitates insertion into microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, the compound can reduce the expression of inflammatory mediators.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its overall protective effects against oxidative stress.

Propriétés

IUPAC Name |

methyl 2-dodecyltetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-4-6-8-10-12-14-16-18-20-22-24-26(27(28)29-3)25-23-21-19-17-15-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRASMMUQCSPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.